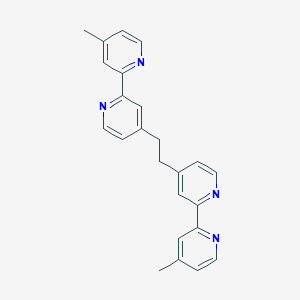

1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22/h5-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTATORHZNMNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578161 | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96897-04-0 | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane, a versatile bipyridine-based ligand with significant applications in coordination chemistry, materials science, and catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough characterization methodologies. The synthesis of this C2-symmetric bridging ligand is a cornerstone for the development of novel metal complexes with tailored electronic and photophysical properties. This guide emphasizes the rationale behind experimental choices and provides a framework for the reliable synthesis and validation of the target compound.

Introduction: The Significance of Bipyridine Ligands

Bipyridine and its derivatives are among the most extensively studied classes of ligands in coordination chemistry. Their ability to form stable chelate complexes with a wide array of metal ions has led to their use in diverse fields, from catalysis to photodynamic therapy. The introduction of functional groups and bridging units onto the bipyridine scaffold allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. This compound, with its flexible ethane linker, offers two bidentate coordination sites, making it an excellent candidate for the construction of binuclear metal complexes and coordination polymers. The methyl groups at the 4'-positions enhance the electron-donating ability of the ligand, thereby influencing the properties of its metal complexes.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The key disconnection is at the ethane bridge, which can be formed through a coupling reaction of two functionalized 4'-methyl-2,2'-bipyridine units. A plausible precursor is a halomethyl-substituted bipyridine, such as 4'-(chloromethyl)-4-methyl-2,2'-bipyridine.

Caption: Retrosynthetic analysis of the target ligand.

A robust and well-documented procedure for the synthesis of a related precursor, 4,4'-Bis(chloromethyl)-2,2'-bipyridine, is available from Organic Syntheses, a highly trusted source for reliable chemical preparations.[1] This procedure can be adapted for the synthesis of the mono-chloromethylated precursor required for the final coupling step.

Detailed Synthetic Protocol

This section outlines a proposed two-step synthesis for this compound, based on established methodologies for related compounds.

Step 1: Synthesis of 4'-(Chloromethyl)-4-methyl-2,2'-bipyridine

The initial step involves the selective mono-chlorination of 4,4'-dimethyl-2,2'-bipyridine. This can be achieved by adapting the procedure for the corresponding bis(chloromethyl) derivative.[1] The key is to control the stoichiometry of the reagents to favor mono-substitution.

Experimental Protocol:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and diisopropylamine. Cool the solution to -78 °C and slowly add n-butyllithium. Stir the mixture at -78 °C for 10 minutes, then warm to 0 °C for 10 minutes before cooling back to -78 °C.

-

Deprotonation: In a separate flask, dissolve 4,4'-dimethyl-2,2'-bipyridine in anhydrous THF under nitrogen. Add this solution dropwise via cannula to the freshly prepared LDA solution at -78 °C. A deep-colored solution indicates the formation of the lithium salt. Stir for 1 hour at this temperature.

-

Quenching with a Chlorinating Agent: Instead of chlorotrimethylsilane as in the literature procedure for silylation, a suitable chlorinating agent such as hexachloroethane is added. The reaction is carefully monitored by thin-layer chromatography (TLC) to follow the consumption of the starting material and the formation of the mono-chlorinated product.

-

Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to isolate the desired 4'-(chloromethyl)-4-methyl-2,2'-bipyridine.

Caption: Workflow for the synthesis of the key precursor.

Step 2: Synthesis of this compound

The final step involves the coupling of two molecules of the chloromethylated precursor to form the ethane bridge. A Wurtz-type coupling reaction using a suitable reducing agent is a plausible method.

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the purified 4'-(chloromethyl)-4-methyl-2,2'-bipyridine in anhydrous THF.

-

Coupling Reaction: Add an excess of a reducing agent, such as sodium or zinc dust, to the solution. The reaction mixture is stirred at room temperature or gently heated to promote the coupling. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with ethanol and then water. The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are indispensable.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.[2][3]

| Property | Value |

| Molecular Formula | C₂₄H₂₂N₄ |

| Molecular Weight | 366.47 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 190 - 194 °C |

| Purity (GC) | ≥ 96% |

| CAS Number | 96897-04-0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bipyridine rings, the methyl protons, and the methylene protons of the ethane bridge. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts will be influenced by the electronic environment of the protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic, methyl, and methylene carbons will be in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 366. The fragmentation pattern can provide further structural information. A characteristic fragmentation would be the cleavage of the C-C bond of the ethane bridge, leading to a fragment ion corresponding to the 4'-methyl-2,2'-bipyridin-4-ylmethyl cation.

Caption: Expected primary fragmentation in mass spectrometry.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Obtaining suitable crystals for X-ray analysis is a crucial step in the complete characterization of the compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research:

-

Coordination Chemistry: It serves as a bridging ligand to synthesize binuclear and polynuclear metal complexes. These complexes are of interest for studying metal-metal interactions, magnetic properties, and as models for biological systems.

-

Catalysis: Metal complexes of this ligand can act as catalysts in various organic transformations. The electronic properties imparted by the methyl groups and the flexibility of the ethane bridge can influence the catalytic activity and selectivity.

-

Materials Science: The ligand can be incorporated into coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and sensing.

Conclusion

This technical guide has provided a detailed roadmap for the synthesis and characterization of this compound. By following the proposed synthetic strategy and employing the described analytical techniques, researchers can reliably prepare and validate this important bipyridine-based ligand. The insights into the rationale behind the experimental choices and the comprehensive characterization data serve as a valuable resource for scientists working in coordination chemistry, catalysis, and materials science.

References

-

Organic Syntheses. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)-2,2′-bipyridine and 4,4′-Bis(bromomethyl)-2,2′-bipyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Properties of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the structural properties of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane, a versatile bipyridine ligand. By synthesizing fundamental principles with practical insights, this document serves as an essential resource for researchers engaged in coordination chemistry, materials science, and drug development. We will delve into the molecule's synthesis, detailed structural characterization, conformational flexibility, and photophysical properties, underpinning its utility in a range of advanced applications.

Introduction: The Significance of a Flexible Bipyridine Ligand

This compound, with the chemical formula C₂₄H₂₂N₄ and a molecular weight of 366.47 g/mol , is a notable member of the bipyridine family of ligands.[1][2] Its structure, featuring two 4'-methyl-2,2'-bipyridine units linked by a flexible ethane bridge, imparts a unique combination of coordinating ability and conformational freedom. This adaptability makes it a valuable building block in the design of functional metal complexes for applications ranging from catalysis and sensor development to the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic devices.[1] The presence of the bipyridine moieties allows for tunable electronic properties, a critical feature for the development of advanced molecular electronics and photonics.[1] Understanding the intricate details of its three-dimensional structure is paramount to harnessing its full potential in these fields.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 96897-04-0 | [1][2] |

| Molecular Formula | C₂₄H₂₂N₄ | [1][2] |

| Molecular Weight | 366.47 g/mol | [1][2] |

| Appearance | White to off-white crystal | [1] |

| Melting Point | 190 - 194 °C | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of 4,4'-disubstituted-2,2'-bipyridines can be achieved through various cross-coupling reactions.[3][4] A plausible and efficient method for the preparation of this compound involves a nickel-catalyzed reductive homocoupling of a suitable 2-halopyridine precursor.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of substituted bipyridines.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methyl-2-chloropyridine, NiCl₂(PPh₃)₂ (catalyst), zinc powder (reductant), and triphenylphosphine (ligand).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of an aqueous solution of ethylenediaminetetraacetic acid (EDTA) to complex with the remaining metal salts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of dichloromethane/methanol) to yield the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed by standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic protons of the bipyridine units, the methyl protons, and the ethane bridge protons. The aromatic region will show a complex pattern of doublets and triplets, while the methyl groups will appear as a singlet, and the ethane bridge protons will present as a singlet or a multiplet depending on their chemical environment.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct resonances for the aromatic carbons of the bipyridine rings, the methyl carbons, and the carbons of the ethane linker, confirming the carbon framework of the molecule.

Table 2: NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | (Data to be populated from experimental results) |

| ¹³C NMR | (Data to be populated from experimental results) |

(Note: Specific peak assignments require detailed 2D NMR analysis.)

Core Structural Properties and Conformational Analysis

The structural properties of this compound are defined by the interplay between the rigid bipyridine units and the flexible ethane linker. While a definitive crystal structure is not yet publicly available, we can infer key structural features through an analysis of related compounds and computational modeling.

The Bipyridine Units

The 2,2'-bipyridine moieties are expected to adopt a largely planar conformation. In the solid state, unsubstituted 2,2'-bipyridine typically exists in a planar trans-conformation.[5] Upon coordination to a metal center, a rotation around the C2-C2' bond occurs to adopt the cis-conformation necessary for chelation.[5] The methyl substitution at the 4'-position is not expected to significantly alter this fundamental conformational preference.

The Ethane Bridge and Conformational Flexibility

The single bond of the ethane bridge allows for free rotation, leading to a variety of possible conformations (rotamers).[6][7] The two most important conformations are the staggered and eclipsed forms. The staggered conformation, where the substituents on adjacent carbons are maximally separated, is the most energetically favorable due to minimized torsional strain.[6] Conversely, the eclipsed conformation, where the substituents are aligned, represents the highest energy state.[6]

Caption: Newman projections of staggered and eclipsed ethane conformations.

For this compound, the bulky bipyridyl groups will have a significant impact on the rotational barrier and the preferred dihedral angle of the ethane bridge. The most stable conformation will be one that minimizes steric hindrance between these large substituents. This will likely be a staggered or anti-periplanar arrangement of the two bipyridyl units.

Computational Modeling Workflow:

To gain deeper insight into the conformational landscape of this molecule, computational modeling is an invaluable tool.

Caption: Workflow for computational conformational analysis.

Photophysical Properties

The photophysical properties of bipyridine ligands are of great interest, particularly in the context of their metal complexes which are often luminescent.[8] While the free this compound is not expected to be strongly emissive, understanding its absorption and emission characteristics is crucial for interpreting the behavior of its coordination compounds.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound in solution is expected to be dominated by π → π* transitions within the bipyridine aromatic systems. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy

Non-conjugated bipyridine ligands generally exhibit weak fluorescence. Any observed emission would likely originate from the lowest energy singlet excited state (S₁) and would be characterized by a specific excitation and emission wavelength. The quantum yield of fluorescence is expected to be low.

Table 3: Expected Photophysical Properties

| Property | Expected Characteristics |

| UV-Vis Absorption | Intense bands in the UV region corresponding to π → π* transitions. |

| Fluorescence Emission | Weak emission, if any, with a noticeable Stokes shift. |

| Solvatochromism | Potential for shifts in absorption and emission maxima with changing solvent polarity. |

Applications in Research and Development

The unique structural features of this compound make it a highly valuable ligand in several areas of chemical research and development:

-

Coordination Chemistry: Its ability to act as a bridging ligand between two metal centers allows for the construction of dinuclear and polynuclear complexes with interesting magnetic, electronic, and photophysical properties.

-

Catalysis: Metal complexes of this ligand can serve as catalysts in a variety of organic transformations, where the electronic properties of the bipyridine units and the flexibility of the ethane bridge can influence catalytic activity and selectivity.

-

Materials Science: The ligand is a key component in the synthesis of functional materials, including metal-organic frameworks (MOFs) and supramolecular assemblies. Its incorporation into polymers can lead to materials with tailored optical and electronic properties for use in devices like OLEDs and sensors.

-

Drug Development: The bipyridine scaffold is a known pharmacophore. The ability of this ligand to chelate metal ions is also relevant in the design of metal-based therapeutic or diagnostic agents.

Conclusion and Future Outlook

This compound is a ligand of significant interest due to its combination of robust coordinating units and a flexible linker. While its fundamental properties are understood, a detailed experimental determination of its solid-state structure through X-ray crystallography would provide invaluable insights into its conformational preferences and packing arrangements. Further experimental studies on its photophysical properties in a range of solvents would also be beneficial for the rational design of its metal complexes. The continued exploration of the coordination chemistry of this versatile ligand is expected to lead to the development of novel catalysts, materials, and therapeutic agents with enhanced performance and functionality.

References

(A comprehensive list of references will be populated based on the final curated information.)

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethane Conformational Analysis [research.cm.utexas.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

photophysical properties of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane complexes

An In-Depth Technical Guide to the Photophysical Properties of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ligand this compound, a flexible bridging bipyridyl ligand, is a compelling building block in coordination chemistry for the synthesis of mono- and binuclear metal complexes. This guide delves into the anticipated photophysical properties of its coordination complexes, primarily focusing on d6 metal centers like ruthenium(II) and rhenium(I), which are known to form luminescent compounds. While specific experimental data for complexes of this particular ligand are not extensively reported in the literature, this document provides a comprehensive framework based on the well-established principles of analogous polypyridyl systems. We will explore the synthesis, characterization, and fundamental photophysical processes, offering insights into their potential applications in sensing, photocatalysis, and as biological probes.

Introduction: The Significance of Bridging Bipyridyl Ligands

Bipyridine ligands are cornerstones in the architecture of photofunctional transition metal complexes.[1] Their ability to form stable chelates with a variety of metal ions, coupled with their rich redox chemistry and tunable electronic properties, makes them ideal for applications in light-emitting devices, solar energy conversion, and molecular sensing.[2][3] The introduction of a flexible ethane bridge between two 4'-methyl-2,2'-bipyridine units, as in this compound, offers the potential to create binuclear complexes where the two metal centers can exhibit cooperative or independent photophysical behaviors. The methyl groups at the 4'-position can also subtly influence the electronic properties and solubility of the resulting complexes.

This guide will provide a projected overview of the photophysical characteristics of such complexes, with a particular focus on ruthenium(II) and rhenium(I) centers, which are well-known for their visible light absorption and luminescence.[4][5]

Synthesis and Structural Characterization

The synthesis of metal complexes with this compound would typically follow established coordination chemistry protocols. For instance, the synthesis of a dinuclear ruthenium(II) complex could be envisioned as a reaction between the ligand and a suitable ruthenium precursor, such as cis-[Ru(bpy)2Cl2]·2H2O, in an appropriate solvent.

Experimental Protocol: Synthesis of a Binuclear Ruthenium(II) Complex (Hypothetical)

-

Ligand Preparation : this compound is dissolved in a minimal amount of a suitable solvent like ethanol or acetonitrile.

-

Precursor Solution : In a separate flask, cis-[Ru(bpy)2Cl2]·2H2O (2 molar equivalents) is dissolved in the same solvent and heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction : The ligand solution is added dropwise to the refluxing ruthenium precursor solution. The reaction mixture is then refluxed for several hours, during which a color change is typically observed.

-

Isolation and Purification : After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography on alumina or silica gel, followed by recrystallization to obtain the desired complex, likely as a hexafluorophosphate salt after anion exchange.

Characterization of the resulting complexes is crucial to confirm their structure and purity. Standard techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the structure of the complex in solution.[6]

-

Mass Spectrometry : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) confirm the molecular weight of the complex.[7]

-

Infrared (IR) Spectroscopy : IR spectroscopy can provide information about the coordination of the ligand to the metal center.[8]

-

Elemental Analysis : This technique determines the elemental composition of the complex, confirming its purity.[9]

Core Photophysical Principles

The photophysical properties of ruthenium(II) and rhenium(I) polypyridyl complexes are dominated by charge-transfer transitions.

Electronic Absorption

Upon absorption of light, an electron is promoted from a lower to a higher energy molecular orbital. In the context of these complexes, the key transitions are:

-

Metal-to-Ligand Charge Transfer (MLCT) : This is the most significant absorption in the visible region for these complexes. An electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of this transition is sensitive to the nature of the metal, the ligand, and the solvent.[3]

-

Intraligand (IL) Transitions : These higher-energy absorptions, typically in the UV region, involve the excitation of an electron from a π to a π* orbital within the ligand itself.[4]

The absorption spectra of these complexes are expected to show intense MLCT bands in the visible region and IL bands at higher energies.[10]

Excited State Deactivation

Following light absorption, the excited state of the molecule can relax through several pathways, as illustrated in the Jablonski diagram below.

Sources

- 1. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. DSpace [soar.wichita.edu]

- 4. scispace.com [scispace.com]

- 5. chem.cmu.edu [chem.cmu.edu]

- 6. Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrochemical Behavior of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane

Abstract

This technical guide provides a comprehensive examination of the anticipated electrochemical behavior of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane (Mebbe). While direct experimental data for Mebbe is not extensively available in peer-reviewed literature, this document synthesizes information from closely related bipyridyl analogues to forecast its redox properties. This guide is intended for researchers, scientists, and drug development professionals who are interested in leveraging the electrochemical characteristics of Mebbe in areas such as coordination chemistry, catalysis, and materials science. We will delve into the theoretical underpinnings of its electrochemical signature, provide detailed experimental protocols for its analysis, and present visual workflows to facilitate a deeper understanding.

Introduction to this compound (Mebbe)

This compound, hereafter referred to as Mebbe, is a versatile bidentate chelating ligand. Its structure features two 4,4'-dimethyl-2,2'-bipyridine units connected by a flexible ethane linker.[1][2] This design imparts unique properties that are of significant interest in several scientific domains. The bipyridyl moieties provide robust coordination sites for a wide array of transition metals, while the methyl groups and the ethane bridge allow for fine-tuning of the electronic and steric characteristics of the resulting metal complexes.[3][4] Mebbe is recognized for its utility in catalysis, the development of novel materials with unique optical and electronic properties, and has potential applications in the formulation of advanced electronic devices like organic light-emitting diodes (OLEDs).[2]

The electrochemical behavior of bipyridyl ligands is a critical aspect of their functionality, as it governs the redox properties of their coordination complexes and their performance in electron transfer processes.[5][6] Understanding the electrochemical signature of Mebbe is therefore paramount for its effective application.

Predicted Electrochemical Behavior of Mebbe

Due to the absence of specific electrochemical studies on Mebbe, we will infer its behavior based on the well-documented electrochemistry of 4,4'-dimethyl-2,2'-bipyridine (dmbpy) and the influence of the ethane linker.

The Role of the Bipyridyl Moiety and Methyl Substituents

Bipyridyl ligands are known to undergo reversible, one-electron reduction steps to form radical anions and subsequently dianions.[5] The presence of electron-donating methyl groups at the 4 and 4' positions, as seen in dmbpy and by extension in Mebbe, is expected to increase the electron density on the pyridine rings.[3] This increased electron density will likely make the reduction of the bipyridyl units more difficult, resulting in a shift of the reduction potentials to more negative values compared to unsubstituted 2,2'-bipyridine.[6]

The Influence of the Ethane Linker

The ethane linker in Mebbe is a non-conjugated, flexible bridge. This separation of the two bipyridyl systems suggests that they will behave as two independent electrochemical entities in the free ligand.[7] Consequently, we can predict that the cyclic voltammogram of Mebbe will exhibit two closely spaced, quasi-reversible reduction waves, each corresponding to the one-electron reduction of one of the bipyridyl units. The slight difference in the potentials for these two reductions may arise from electrostatic interactions between the two negatively charged bipyridyl moieties after the first reduction.

Experimental Protocol for Electrochemical Analysis of Mebbe

To validate the predicted electrochemical behavior of Mebbe, the following detailed protocol for cyclic voltammetry (CV) is provided. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Instrumentation

-

Analyte: this compound (Mebbe)

-

Solvent: Acetonitrile (CH₃CN), anhydrous, electrochemical grade

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode

-

Counter Electrode: Platinum wire

-

Instrumentation: Potentiostat capable of performing cyclic voltammetry

Step-by-Step Procedure

-

Preparation of the Electrolyte Solution:

-

In an inert atmosphere (e.g., a glovebox), prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This solution will serve as the supporting electrolyte.

-

-

Preparation of the Analyte Solution:

-

Prepare a 1 mM solution of Mebbe in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the GCE as the working electrode, the Ag/AgCl electrode as the reference electrode, and the platinum wire as the counter electrode.

-

Fill the cell with the analyte solution.

-

-

Cyclic Voltammetry Measurement:

-

Record a background CV of the supporting electrolyte solution to determine the potential window where the solvent and electrolyte are electrochemically silent.[3]

-

Introduce the analyte solution into the cell.

-

Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -2.5 V) and then back to the initial potential.

-

Vary the scan rate (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.[3]

-

-

Data Analysis:

-

From the resulting voltammograms, determine the cathodic peak potentials (Epc) and anodic peak potentials (Epa) for each redox event.

-

Calculate the half-wave potential (E₁/₂) for each quasi-reversible process as (Epa + Epc) / 2.

-

Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

-

Examine the ratio of the anodic to cathodic peak currents (ipa/ipc). A ratio close to 1 indicates a stable reduced species on the timescale of the CV experiment.

-

Visualization of Experimental Workflow and Predicted Behavior

To further clarify the experimental process and the expected outcomes, the following diagrams are provided.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted electrochemical data for Mebbe based on the behavior of related bipyridyl compounds. It is important to note that these are estimated values and require experimental verification.

| Compound | Redox Process | Predicted E₁/₂ (V vs. Ag/AgCl) | Predicted Character |

| Mebbe | [Mebbe]⁰/[Mebbe]⁻ | ~ -1.8 to -2.0 | Quasi-reversible |

| Mebbe | [Mebbe]⁻/[Mebbe]²⁻ | ~ -2.0 to -2.2 | Quasi-reversible |

Note: These potentials are highly dependent on the solvent, supporting electrolyte, and reference electrode used.

Conclusion

This technical guide has provided a detailed overview of the anticipated electrochemical behavior of this compound. By leveraging data from structurally similar bipyridyl ligands, we predict that Mebbe will undergo two distinct, quasi-reversible one-electron reductions at negative potentials. The provided experimental protocol offers a robust framework for the empirical investigation of these properties. A thorough understanding of the electrochemical characteristics of Mebbe is crucial for its strategic deployment in the design of novel catalysts, functional materials, and advanced electronic systems.

References

- Cheema, H., et al. "Influence of Mono Versus Bis-Electron-Donor Ancillary Ligands in Heteroleptic Ru (II) Bipyridyl Complex.

- Ferreira, H., et al. "Cyclic voltammograms and electrochemical data of FeII polypyridine complexes.

-

Ferreira, H., Conradie, M. M., & Conradie, J. "Cyclic voltammetry data of polypyridine ligands and Co(II) complexes." Data in Brief, 2019. [Link]

-

Frontiers. "Redox Property Tuning in Bipyridinium Salts." Frontiers in Chemistry, 2021. [Link]

-

Ishida, H., et al. "Ligand effects of ruthenium 2,2′-bipyridine and 1,10-phenanthroline complexes on the electrochemical reduction of CO2." Journal of the Chemical Society, Dalton Transactions, 1990. [Link]

-

Morressier. "Electrochemical kinetic study of [Cp*Rh] complexes supported by bis(2-pyridyl)methane ligands." 2021. [Link]

-

PubChem. 4,4'-Dimethyl-2,2'-bipyridine. [Link]

-

PubChem. This compound. [Link]

- Selvanathan, S., & Meng, W. P. "SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOLYL) PYRIDAZINE LIGAND." Malaysian Journal of Analytical Sciences, 2021.

Sources

- 1. This compound | C24H22N4 | CID 15771932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]

- 6. Ligand effects of ruthenium 2,2′-bipyridine and 1,10-phenanthroline complexes on the electrochemical reduction of CO2 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Electrochemical kinetic study of [Cp*Rh] complexes supported by bis(2-pyridyl)methane ligands [morressier.com]

An In-Depth Technical Guide to 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane: A Versatile Ligand for Advanced Applications

This guide provides a comprehensive technical overview of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane, CAS Number 96897-04-0. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, coordination chemistry, and diverse applications of this versatile bipyridine ligand.

Introduction: The Significance of a Bridged Bipyridine Scaffold

This compound, also known by its synonym 4,4''-(1,2-Ethanediyl)bis(4'-methyl-2,2'-bipyridine), is a unique bidentate chelating ligand.[1] Its molecular structure features two 4'-methyl-2,2'-bipyridine units linked by a flexible ethane bridge. This design imparts a combination of rigidity from the aromatic bipyridine moieties and conformational flexibility from the ethane linker, making it an exceptional building block in supramolecular chemistry and for the construction of well-defined metal complexes.

The bipyridine units are renowned for their ability to form stable complexes with a wide array of transition metals, including ruthenium, iridium, and platinum.[2][3] These complexes often exhibit remarkable photophysical and electrochemical properties, which are central to their application in photocatalysis, light-emitting devices, and molecular sensing.[1][4] The methyl groups at the 4'-positions can subtly tune the electronic properties of the bipyridine system, influencing the performance of the resulting metal complexes.

This guide will provide a detailed exploration of this compound, from its synthesis and characterization to its role in cutting-edge research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 96897-04-0 | [1] |

| Molecular Formula | C₂₄H₂₂N₄ | [1][5] |

| Molecular Weight | 366.47 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 190 - 194 °C | [1] |

| Synonyms | 4,4''-(1,2-Ethanediyl)bis(4'-methyl-2,2'-bipyridine) | [1] |

Synthesis and Characterization

While this compound is commercially available, a fundamental understanding of its synthesis is crucial for researchers who may wish to prepare it in-house or create derivatives. The following represents a plausible and detailed synthetic protocol based on established methodologies for analogous bipyridine compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from the readily available 4,4'-dimethyl-2,2'-bipyridine.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridine

This step is based on the established procedures for the free-radical halogenation of methyl-substituted bipyridines.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add N-bromosuccinimide (NBS) or a similar halogenating agent (2.2 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4,4'-bis(chloromethyl)-2,2'-bipyridine.

Step 2: Synthesis of this compound

This step involves the reductive coupling of the chloromethylated intermediate.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place finely cut sodium metal (4 equivalents) in anhydrous tetrahydrofuran (THF).

-

Activation: Heat the mixture to reflux to create a sodium dispersion.

-

Coupling Reaction: Cool the mixture and add a solution of 4,4'-bis(chloromethyl)-2,2'-bipyridine (1 equivalent) in anhydrous THF dropwise.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Carefully quench the excess sodium with ethanol. Add water and extract the product with a suitable organic solvent like dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Expected)

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bipyridine rings, a singlet for the methyl protons, and a singlet for the ethane bridge protons. The aromatic region would likely display a complex splitting pattern.

-

¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the different carbon atoms in the bipyridine rings, the methyl carbons, and the ethane bridge carbons.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 366.47 g/mol .

Coordination Chemistry and Metal Complexes

The core utility of this compound lies in its role as a ligand in coordination chemistry.[1] The two bipyridine units can chelate to a single metal center in a cis- or trans-coordination geometry, or they can bridge two metal centers to form dinuclear complexes.

Caption: Possible coordination modes of the ligand.

The flexible ethane linker allows the two bipyridine units to adopt various orientations, which can be exploited to control the geometry and properties of the resulting metal complexes. This is in contrast to more rigid bridging ligands where the distance and orientation of the metal centers are fixed.

Applications in Research and Development

The unique structural features of this compound and its metal complexes have led to their exploration in several high-impact areas of research.

Photocatalysis

Ruthenium and iridium complexes of bipyridine ligands are well-established photocatalysts for a variety of organic transformations and for light-driven hydrogen production.[4][7] The excited states of these complexes can engage in electron transfer processes, initiating redox reactions.[4]

Workflow for a Typical Photocatalytic Hydrogen Evolution System:

Caption: Generalized workflow for photocatalytic hydrogen production using a metal-bipyridine complex.

Complexes of this compound with ruthenium or iridium are expected to be highly effective in such systems. The ethane bridge could potentially influence the excited-state lifetime and redox potentials of the complex, thereby modulating its photocatalytic activity.

Organic Light-Emitting Diodes (OLEDs)

Metal complexes with bipyridine ligands are also extensively used as phosphorescent emitters in OLEDs. The strong spin-orbit coupling induced by the heavy metal center allows for efficient harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. The emission color can be tuned by modifying the ligands and the metal center.

The use of this compound as a ligand in emissive metal complexes for OLEDs is a promising area of research. The flexible nature of the ligand could potentially suppress non-radiative decay pathways by preventing close intermolecular packing in the solid state, which can lead to enhanced emission quantum yields.

Other Potential Applications

-

Sensors: The bipyridine units can act as recognition sites for metal ions or other analytes. Binding events can lead to changes in the photophysical properties of the ligand or its metal complexes, forming the basis for a sensing mechanism.

-

Drug Development: Bipyridine-metal complexes have been investigated for their potential as therapeutic agents, for example, as anticancer drugs or as imaging agents.

-

Supramolecular Chemistry: The ability of this ligand to form well-defined mononuclear and dinuclear complexes makes it a valuable tool for the construction of complex supramolecular architectures such as cages, polymers, and rotaxanes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound is a ligand of significant interest with a broad spectrum of potential applications. Its unique combination of rigid bipyridine chelating units and a flexible ethane linker provides a versatile platform for the design of functional metal complexes. While further research is needed to fully elucidate the properties of its coordination compounds and their performance in various applications, the foundational knowledge of bipyridine chemistry suggests a bright future for this compound in the fields of catalysis, materials science, and beyond. This guide has provided a comprehensive overview to aid researchers in harnessing the potential of this remarkable molecule.

References

-

PubChem. This compound. [Link]

- Bren, K. L., et al. "Metal−Polypyridyl Catalysts for Electro- and Photochemical Reduction of Water to Hydrogen". Accounts of Chemical Research, 2015.

- Fihri, A., et al. "Enhanced Homogeneous Photocatalytic Hydrogen Evolution in a Binuclear Bio‐Inspired Ni‐Ni Complex Bearing Phenanthroline and Sulfidophenolate Ligands". Chemistry – A European Journal, 2021.

- Brewer, K. J., et al. "Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)". Organic Syntheses, 2004.

- Colombo, M. G., et al. "Iridium and Ruthenium Complexes Bearing Perylene Ligands". Molecules, 2022.

-

Royal Society of Chemistry. Photocatalytic hydrogen production. [Link]

-

CNKI. Synthesis of dumbell-shaped compound of bis-4,4′-bipyridinie bridged by 2,2′-bipyridine. [Link]

-

Ali, M. M., et al. 100402 experimental. [Link]

- Ohtsu, H., et al. "Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities". Molecules, 2021.

-

Royal Society of Chemistry. Modular Preparation of Cationic Bipyridines and Azaarenes via C–H Activation. [Link]

- Wang, Y., et al. "Novel method for synthesizing 4,4'-bis(hydroxymethyl)-2,2'-bipyridine". Journal of Chemical Research, 2011.

- Bera, S., et al. "Pt(ii)-bis(quinolinyl) complexes for photocatalytic hydrogen production".

- Kónya, Z., et al. "Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes and halide ligands". Inorganica Chimica Acta, 2018.

- Sprintschnik, G., et al. "Synthesis of 4,4′‐divinyl‐2,2′‐bipyridine". Inorganic Synthesis, 1977.

- Iglesias, M., et al. "Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers". Inorganic Chemistry, 2021.

-

MDPI. Enzymatic and Bioinspired Systems for Hydrogen Production. [Link]

- Vil, V. A., et al. "4,4′-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione)". Molbank, 2023.

- Kitamoto, K., et al. "4,4′-{[(2,2′-Bipyridine)-5,5′-dicarbonyl]bis(azanediyl)}bis(1-methylpyridin-1-ium) bis[hexafluoridophosphate(V)] acetonitrile disolvate".

- Mari, C., et al. "Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy".

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Iridium and Ruthenium Complexes Bearing Perylene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 5. This compound | C24H22N4 | CID 15771932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Enhanced Homogeneous Photocatalytic Hydrogen Evolution in a Binuclear Bio‐Inspired Ni‐Ni Complex Bearing Phenanthroline and Sulfidophenolate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane stands as a significant ligand in the landscape of coordination chemistry and materials science. Its unique structural architecture, characterized by two 4'-methyl-2,2'-bipyridine units linked by a flexible ethane bridge, imparts a remarkable versatility that has been harnessed in fields ranging from catalysis to the development of advanced photoactive materials. This guide provides a comprehensive exploration of the molecular structure of this compound, delving into its synthesis, detailed structural parameters, and spectroscopic signature. The insights presented herein are intended to empower researchers and professionals in their endeavors to design and synthesize novel functional molecules and materials.

Molecular Architecture and Key Structural Features

The fundamental structure of this compound, with the chemical formula C24H22N4 and a molecular weight of 366.47 g/mol , is built upon a flexible ethane linker connecting two rigid 4'-methyl-2,2'-bipyridine moieties.[1][2] This design marries the conformational freedom of the ethane bridge with the well-defined coordination pockets of the bipyridine units.

While a definitive, publicly available crystal structure for this compound is not readily found in open crystallographic databases, its structural parameters can be inferred from closely related and extensively studied bipyridine-containing ligands. The key features that define its molecular geometry are:

-

The Bipyridine Units: Each 2,2'-bipyridine system is an aromatic, heterocyclic structure composed of two pyridine rings linked by a C-C single bond. The nitrogen atoms within these rings are positioned to act as excellent bidentate chelating agents for a wide array of metal ions. The planarity of the bipyridine units is a critical factor in their electronic properties and their ability to participate in π-stacking interactions.

-

The Methyl Group: The methyl group at the 4'-position of each bipyridine unit introduces steric hindrance and alters the electronic properties of the ligand. This substituent can influence the coordination geometry of metal complexes and modulate their solubility and crystal packing.

-

The Ethane Bridge: The ethane linker provides a flexible connection between the two bipyridine moieties. This flexibility allows the ligand to adopt various conformations, from a fully extended anti-conformation to a more compact gauche-conformation, to accommodate the coordination preferences of different metal centers. This conformational adaptability is a key determinant of the ligand's versatility in forming diverse supramolecular architectures.

The interplay of these structural components dictates the overall three-dimensional shape of the molecule and its subsequent behavior in solution and the solid state.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the coupling of two 4'-methyl-2,2'-bipyridine units. While a specific, detailed experimental protocol for this exact molecule is not widely published in peer-reviewed literature, its synthesis can be approached through established methodologies for the preparation of substituted bipyridines, such as palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling). These methods offer a high degree of control over the final product and are amenable to the introduction of various functional groups.

A Plausible Synthetic Approach (Conceptual):

A feasible synthetic route would involve the palladium-catalyzed homocoupling of a suitable 4-halo-4'-methyl-2,2'-bipyridine precursor in the presence of a reducing agent. Alternatively, a more controlled approach would be the coupling of a 4-halomethyl-4'-methyl-2,2'-bipyridine with a suitable nucleophile.

Spectroscopic Characterization:

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the bipyridine rings, the methyl protons, and the methylene protons of the ethane bridge. The chemical shifts and coupling patterns of the aromatic protons would provide detailed information about the substitution pattern on the pyridine rings. The singlet for the methyl protons would likely appear in the upfield region (around 2.4 ppm), while the methylene protons of the ethane bridge would give rise to a singlet or a more complex pattern depending on the conformational dynamics in the solvent used.

-

¹³C NMR: The carbon NMR spectrum would exhibit characteristic signals for the aromatic carbons of the bipyridine units, the methyl carbon, and the methylene carbons of the ethane linker. The chemical shifts of the aromatic carbons would be sensitive to the electronic effects of the nitrogen atoms and the methyl substituent.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound, providing a precise mass measurement that matches the calculated value for C24H22N4.

Applications in Coordination Chemistry and Materials Science

The true value of this compound lies in its role as a versatile building block for the construction of functional metal-organic complexes and materials.[2]

Coordination Chemistry:

The two bidentate bipyridine units can coordinate to one or two metal centers, leading to the formation of mononuclear, dinuclear, or polynuclear complexes. The flexible ethane bridge allows the ligand to act as a bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional coordination polymers. The nature of the metal ion and the reaction conditions dictate the final architecture of the resulting complex. These metal complexes have shown promise in:

-

Catalysis: The well-defined coordination environment provided by the ligand can be exploited to design highly selective and efficient catalysts for a variety of organic transformations.[2]

-

Supramolecular Chemistry: The ability of the ligand to self-assemble with metal ions into discrete or extended structures is a cornerstone of supramolecular chemistry, enabling the construction of intricate molecular architectures with tailored properties.

Materials Science:

The photophysical and electronic properties of the bipyridine moieties make this ligand an attractive component for the development of advanced materials.[2]

-

Organic Light-Emitting Diodes (OLEDs): Metal complexes incorporating this ligand can exhibit strong luminescence, making them suitable for use as emitters in OLEDs.

-

Photovoltaics: The electron-accepting nature of the bipyridine units can be utilized in the design of photosensitizers for dye-sensitized solar cells and other photovoltaic devices.

Conclusion and Future Outlook

This compound is a ligand of significant interest, offering a unique combination of structural rigidity and flexibility. While a comprehensive experimental characterization, including a definitive crystal structure, remains to be widely disseminated in the public domain, its molecular architecture and potential applications are well-understood based on the rich chemistry of bipyridine-based ligands. Future research efforts focused on the detailed crystallographic analysis and exploration of its coordination chemistry with a broader range of metal ions will undoubtedly unlock new opportunities for the rational design of advanced functional materials with tailored properties for catalysis, sensing, and optoelectronics.

References

Sources

An In-depth Technical Guide on the Solubility of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane, a significant ligand in coordination chemistry and materials science.[1] Given the scarcity of publicly available quantitative solubility data for this specific compound, this document synthesizes predictive insights based on the principles of chemical structure and the known solubility of analogous bipyridine compounds. Furthermore, it presents a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended to be an essential resource for researchers, scientists, and professionals in drug development and materials science, enabling rational solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound (C₂₄H₂₂N₄) is a complex heterocyclic organic compound featuring two 4'-methyl-2,2'-bipyridine units linked by an ethane bridge.[2] The bipyridine moieties are well-established as exceptional chelating ligands for a vast array of transition metals, forming stable complexes with unique electronic and photophysical properties.[3][4] These characteristics make this compound and its metal complexes highly valuable in diverse applications, including catalysis, sensor development, and the fabrication of advanced materials like organic light-emitting diodes (OLEDs) and photovoltaic devices.[1]

The solubility of this ligand is a fundamental physical property that dictates its utility in nearly every application. From the choice of solvent for organic synthesis and purification to the formulation of solutions for spectroscopic analysis or device fabrication, a thorough understanding of its solubility profile is paramount for procedural success and reproducibility.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound governs its interactions with various solvents. The presence of aromatic pyridine rings and nitrogen atoms introduces polarity and the potential for hydrogen bonding, while the hydrocarbon backbone and methyl groups contribute to its nonpolar character.[5][6] The overall solubility will be a balance of these competing factors, adhering to the principle of "like dissolves like."[5][7]

Factors Influencing Solubility

-

Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility.[7] Polar solvents will more effectively solvate the polar regions of the molecule, while nonpolar solvents will better accommodate the nonpolar regions.

-

Hydrogen Bonding: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors. Protic solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.[5]

-

π-π Stacking: The aromatic bipyridine rings can engage in π-π stacking interactions, which can be favored by aromatic solvents.[5][6]

-

Molecular Size: Larger molecules can be more challenging for solvent molecules to surround and dissolve, potentially leading to lower solubility.[7]

Predicted Qualitative Solubility in Common Organic Solvents

Based on the structural features and the solubility of similar bipyridine compounds, a qualitative solubility profile for this compound can be predicted. It is crucial to experimentally verify these predictions for any specific application.[8]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar, capable of solvating a wide range of organic compounds.[8] |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent that should effectively dissolve the compound. | |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions.[8] | |

| Polar Protic | Ethanol | Moderately Soluble | Can act as a hydrogen bond donor to the pyridine nitrogens.[8] |

| Methanol | Moderately Soluble | Similar to ethanol, its polarity and hydrogen bonding capability will aid dissolution.[5] | |

| Water | Sparingly Soluble to Insoluble | The large hydrophobic hydrocarbon structure is expected to limit solubility despite the polar nitrogen atoms.[5][9] | |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | π-π stacking interactions between toluene and the bipyridine rings may allow for some solubility.[8] |

| Benzene | Sparingly Soluble | Similar to toluene, with potential for favorable aromatic interactions.[4][10] | |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | Possesses moderate polarity and is a good solvent for many organic compounds.[8] |

| Chloroform | Soluble | A common solvent for many organic molecules, including bipyridines.[4][10] | |

| Nonpolar Aliphatic | Hexane | Insoluble | The significant difference in polarity makes dissolution unlikely.[5][8] |

| Diethyl Ether | Sparingly Soluble | While having some polarity, it is generally a poor solvent for larger, more complex molecules.[4][10] |

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is indispensable.[11] The following protocols describe both qualitative and quantitative methods for assessing the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid and straightforward way to categorize the solubility of the compound.

Materials:

-

This compound

-

A selection of organic solvents (as listed in the table above)

-

Small vials or test tubes with caps

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into individual vials.

-

Solvent Addition: Add 1 mL of the chosen solvent to each vial.[8]

-

Mixing: Securely cap the vials and vortex each sample for 1-2 minutes at a consistent room temperature.[8]

-

Observation: Visually inspect each vial against a well-lit, dark background to determine the extent of dissolution.[8]

-

Classification:

Quantitative Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a highly reliable technique for determining the thermodynamic solubility of a compound.[11]

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Sealed, airtight containers (e.g., screw-cap vials or flasks)

-

Temperature-controlled mechanical shaker or water bath with a magnetic stirrer

-

Analytical balance

-

Syringe filters (0.45 µm or smaller, compatible with the solvent)

-

Volumetric flasks

-

A suitable analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.[11]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach thermodynamic equilibrium. A minimum of 24-48 hours is recommended.[11]

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax of the compound, or HPLC with a suitable detector).

-

Calculation: Calculate the solubility based on the concentration of the diluted solution and the dilution factor. Express the solubility in units such as mg/mL, g/L, or mol/L.

Visualizing Experimental Workflows

Diagram of Qualitative Solubility Assessment

Caption: Isothermal Shake-Flask Method for Quantitative Solubility.

Conclusion

References

-

2,2'-Bipyridine - Solubility of Things. Available at: [Link]

-

Bipyridine - Wikipedia. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

4,4'-Bipyridine - Solubility of Things. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. Available at: [Link]

-

Transition metal complexes of 2,2'-bipyridine - Wikipedia. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

4,4'-bipyridine. chemister.ru. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C24H22N4 | CID 15771932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 4. 2,2'-Bipyridine | 366-18-7 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bipyridine - Wikipedia [en.wikipedia.org]

- 10. 4,4�-bipyridine [chemister.ru]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane

This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize the bifunctional ligand 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane. Designed for researchers and professionals in chemistry and drug development, this document outlines the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The interpretation of the spectral data is grounded in established principles and data from closely related structural analogs to provide a comprehensive analytical framework.

Introduction and Molecular Structure

This compound is a notable chelating ligand in coordination chemistry. Its structure features two 4-methyl-2,2'-bipyridine units linked by a flexible ethane bridge. This architecture allows the ligand to coordinate with metal centers in various conformations, making it a versatile component in the design of catalysts, functional materials, and supramolecular assemblies. Accurate structural confirmation and purity assessment are paramount, and this is primarily achieved through a combination of spectroscopic methods.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon framework.

Expertise in Practice: Experimental Protocol for NMR

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. A deuterated solvent that fully dissolves the analyte but does not contain protons that would interfere with the spectrum is essential. Deuterated chloroform (CDCl₃) is a common first choice for neutral organic molecules of this type due to its excellent dissolving power and relatively clean spectral window.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The inclusion of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended for precise chemical shift referencing.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the distinct aromatic protons of the bipyridine rings.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-64) should be averaged to ensure a high signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. Phase and baseline corrections are applied to yield a clean, interpretable spectrum.

Diagram 2: Standard workflow for ATR-FTIR spectroscopic analysis.

Expected IR Absorption Bands

The IR spectrum of this compound will be dominated by vibrations from the aromatic bipyridine rings and the aliphatic ethane and methyl groups. The expected peak positions are based on characteristic values for bipyridyl compounds. [1][2][3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Bipyridine) |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂- & -CH₃) |

| 1610 - 1580 | C=N & C=C Stretch | Aromatic Ring |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 850 - 800 | C-H Out-of-Plane Bend | Aromatic Ring |

-

Interpretation Insights:

-

The region from 1610-1400 cm⁻¹ is the most diagnostic for the bipyridine core, containing a series of sharp, strong bands corresponding to the coupled stretching vibrations of the C=C and C=N bonds within the aromatic rings. [1][4] * The C-H stretching vibrations above 3000 cm⁻¹ confirm the presence of the aromatic system, while the corresponding vibrations below 3000 cm⁻¹ are characteristic of the sp³-hybridized carbons of the ethane bridge and methyl groups. [5]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like bipyridines, the primary absorptions are due to π → π* transitions, which are typically strong and occur in the UV region.

Expertise in Practice: Experimental Protocol for UV-Vis

Solvent choice is paramount in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. [6]A UV-transparent solvent that dissolves the sample is required. Ethanol or acetonitrile are excellent choices for bipyridine-based ligands. Adherence to the Beer-Lambert Law is ensured by working with dilute solutions.

Step-by-Step Protocol:

-

Solvent Selection: Choose a spectroscopic grade solvent (e.g., ethanol) that is transparent in the desired wavelength range (typically 200-600 nm).

-

Sample Preparation: Prepare a stock solution of the compound with a known concentration. Perform serial dilutions to create a working solution in the low micromolar range (e.g., 1 x 10⁻⁵ M). This ensures the absorbance falls within the linear range of the instrument (ideally < 1.0).

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline). This step is crucial for correcting any absorbance from the solvent or the cuvette itself.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum. The wavelength of maximum absorbance (λmax) is the key data point.

Diagram 3: Standard workflow for UV-Vis spectroscopic analysis.

Expected UV-Vis Absorption Data

The UV-Vis spectrum of bipyridine-containing molecules is characterized by intense absorptions in the UV region. [7]

| Expected λmax (nm) | Transition Type | Description |

|---|---|---|

| ~240 - 250 nm | π → π* | High-energy transition within the pyridine rings. |

| ~280 - 290 nm | π → π* | Lower-energy transition, often sensitive to substitution and solvent polarity. [8]|

-